molecular formula C9H7F2N3S B11766992 4-(2,5-Difluorophenyl)-2-hydrazinylthiazole

4-(2,5-Difluorophenyl)-2-hydrazinylthiazole

Cat. No.: B11766992
M. Wt: 227.24 g/mol
InChI Key: JBIVIMWLOOYZKQ-UHFFFAOYSA-N
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Description

4-(2,5-Difluorophenyl)-2-hydrazinylthiazole is a heterocyclic compound that contains both a thiazole ring and a difluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The presence of the difluorophenyl group enhances its lipophilicity, which can improve its interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Difluorophenyl)-2-hydrazinylthiazole typically involves the reaction of 2,5-difluoroaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Difluorophenyl)-2-hydrazinylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2,5-Difluorophenyl)-2-hydrazinylthiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,5-Difluorophenyl)-2-hydrazinylthiazole involves its interaction with biological targets such as enzymes and receptors. The difluorophenyl group enhances its binding affinity to these targets, leading to inhibition of enzyme activity or modulation of receptor function. The compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
  • 1-(2,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
  • (2S)-4-(2,5-Difluorophenyl)-N,N-dimethyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide

Uniqueness

4-(2,5-Difluorophenyl)-2-hydrazinylthiazole is unique due to its specific combination of a thiazole ring and a difluorophenyl group, which imparts distinct chemical and biological properties. Its enhanced lipophilicity and ability to undergo various chemical reactions make it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C9H7F2N3S

Molecular Weight

227.24 g/mol

IUPAC Name

[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C9H7F2N3S/c10-5-1-2-7(11)6(3-5)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14)

InChI Key

JBIVIMWLOOYZKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=CSC(=N2)NN)F

Origin of Product

United States

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